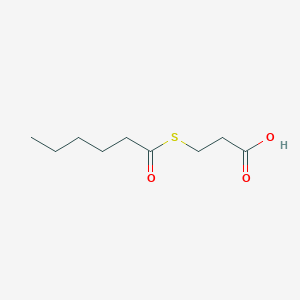
3-(Hexanoylsulfanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hexanoylsulfanyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a propanoic acid backbone with a hexanoylsulfanyl group attached to the third carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexanoylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of hexanoyl chloride with 3-mercaptopropanoic acid in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the thiol group of 3-mercaptopropanoic acid attacks the carbonyl carbon of hexanoyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Hexanoylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters and amides.
科学研究应用
3-(Hexanoylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Hexanoylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
3-(Hexanoyloxy)propanoic acid: Similar structure but with an ester linkage instead of a sulfanyl group.
3-(Hexanoylamino)propanoic acid: Contains an amide linkage instead of a sulfanyl group.
3-(Hexanoylthio)propanoic acid: Similar structure but with a thioether linkage.
Uniqueness
3-(Hexanoylsulfanyl)propanoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
97916-45-5 |
|---|---|
分子式 |
C9H16O3S |
分子量 |
204.29 g/mol |
IUPAC 名称 |
3-hexanoylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H16O3S/c1-2-3-4-5-9(12)13-7-6-8(10)11/h2-7H2,1H3,(H,10,11) |
InChI 键 |
DCUFSSICUHXGEA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)SCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol](/img/structure/B14333384.png)
![1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14333386.png)
![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)
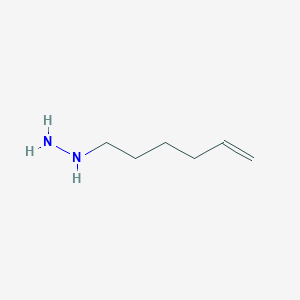
![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
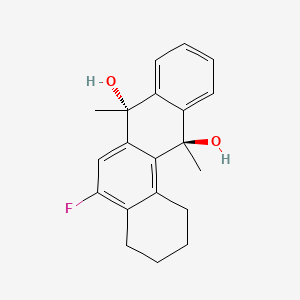
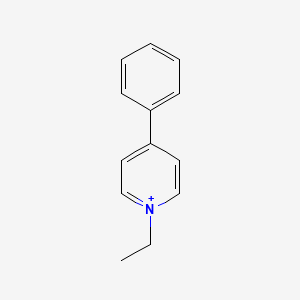
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
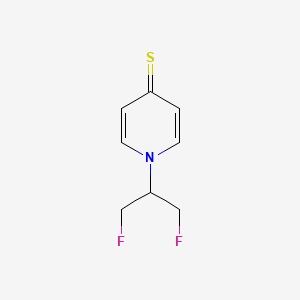
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
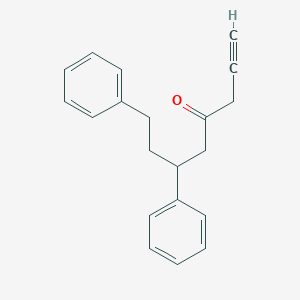
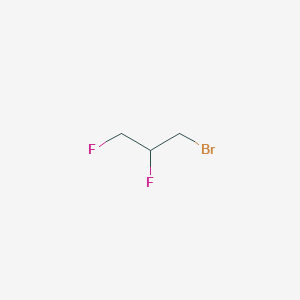
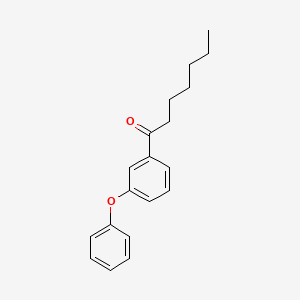
![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
